

# Clinical Trial Outcomes for Tosedostat in AML

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tosedostat

CAS No.: 238750-77-1

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The table below summarizes the efficacy and safety findings from major **Tosedostat** clinical trials.

Trial Name / Type	Patient Population & Treatment	Key Efficacy Outcomes	Key Safety Outcomes
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| **LI-1 Trial (Randomized Phase II)** [1]: LDAC + **Tosedostat** vs. LDAC | Older, untreated AML patients unfit for intensive therapy (N=243). | **CR Rate:** 19% (LDAC-T) vs. 12% (LDAC); not statistically significant (P=0.17). **Overall Survival:** No difference (2-year OS: 16% vs. 12%; HR 0.97, P=0.8). No subgroup benefitted. | Acceptable toxicity, but no survival benefit. | | **HOVON 103 (Randomized Phase II)** [2]: Intensive Chemo + **Tosedostat** vs. Intensive Chemo | Older (>65 years), newly diagnosed AML patients (N=231). | **CR/CRi Rate:** 64% (**Tosedostat** arm) vs. 69% (Standard arm); not significantly different. **Overall Survival:** Significantly worse with **Tosedostat** (2-year OS: 18% vs. 33%; P=0.006). | Increased early death rate from infections; more frequent atrial fibrillation. | | **Phase II Combination Study** [3]: **Tosedostat** + Cytarabine or Decitabine | Older (≥60 years), newly diagnosed AML or high-risk MDS (N=34). | **CR/CRi Rate:** 53%. **Median Survival:** 11.5 months. | Tolerable; no grade 3-4 non-hematological toxicities required withdrawal. | | **Phase II OPAL Trial** [4]: **Tosedostat** Monotherapy | Elderly patients with relapsed or refractory AML. | Encouraging activity as a single agent in a relapsed/refractory setting. | Activity noted; acceptable toxicity profile. |

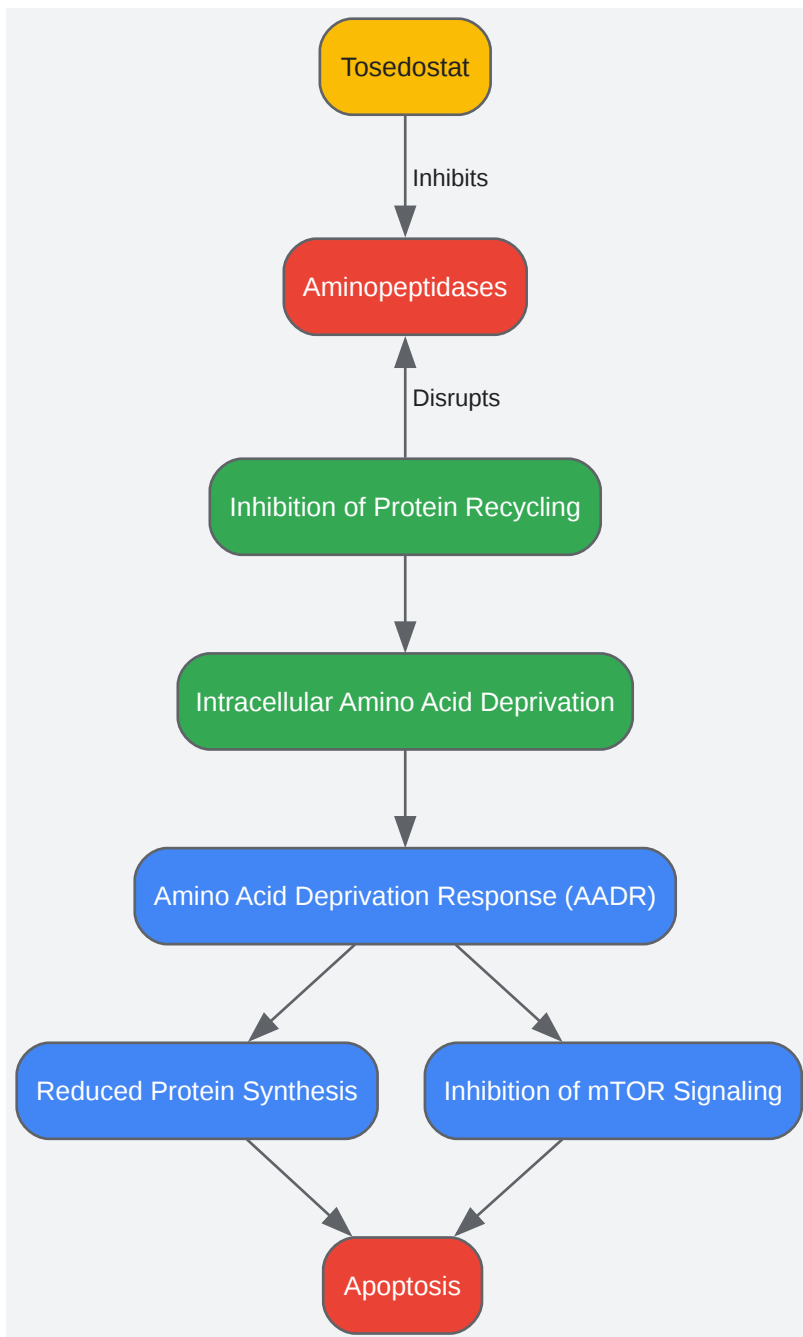
## Experimental Protocols from Key Trials

For research and development professionals, the methodological details of these trials are critical. Here is a summary of the experimental designs.

- **LI-1 Trial Protocol** [1]: This was a prospective, randomized, "Pick-a-Winner" design. Untreated older AML patients deemed unsuitable for intensive chemotherapy were randomized **1:1** to receive either **Low-Dose Cytarabine (LDAC)** alone or **LDAC plus Tosedostat (LDAC-T)**. The primary outcome was the complete remission (CR) rate.
- **HOVON 103 Trial Protocol** [2]: This was an open-label, randomized Phase II study with a "run-in" phase to establish a safe dose. Newly diagnosed fit elderly AML patients received standard "**3+7**" **induction chemotherapy** (daunorubicin + cytarabine) with or without **Tosedostat (120 mg, days 1-21)**. The second cycle consisted of cytarabine with or without **Tosedostat**. The primary outcomes included CR/CRi rate and overall survival.

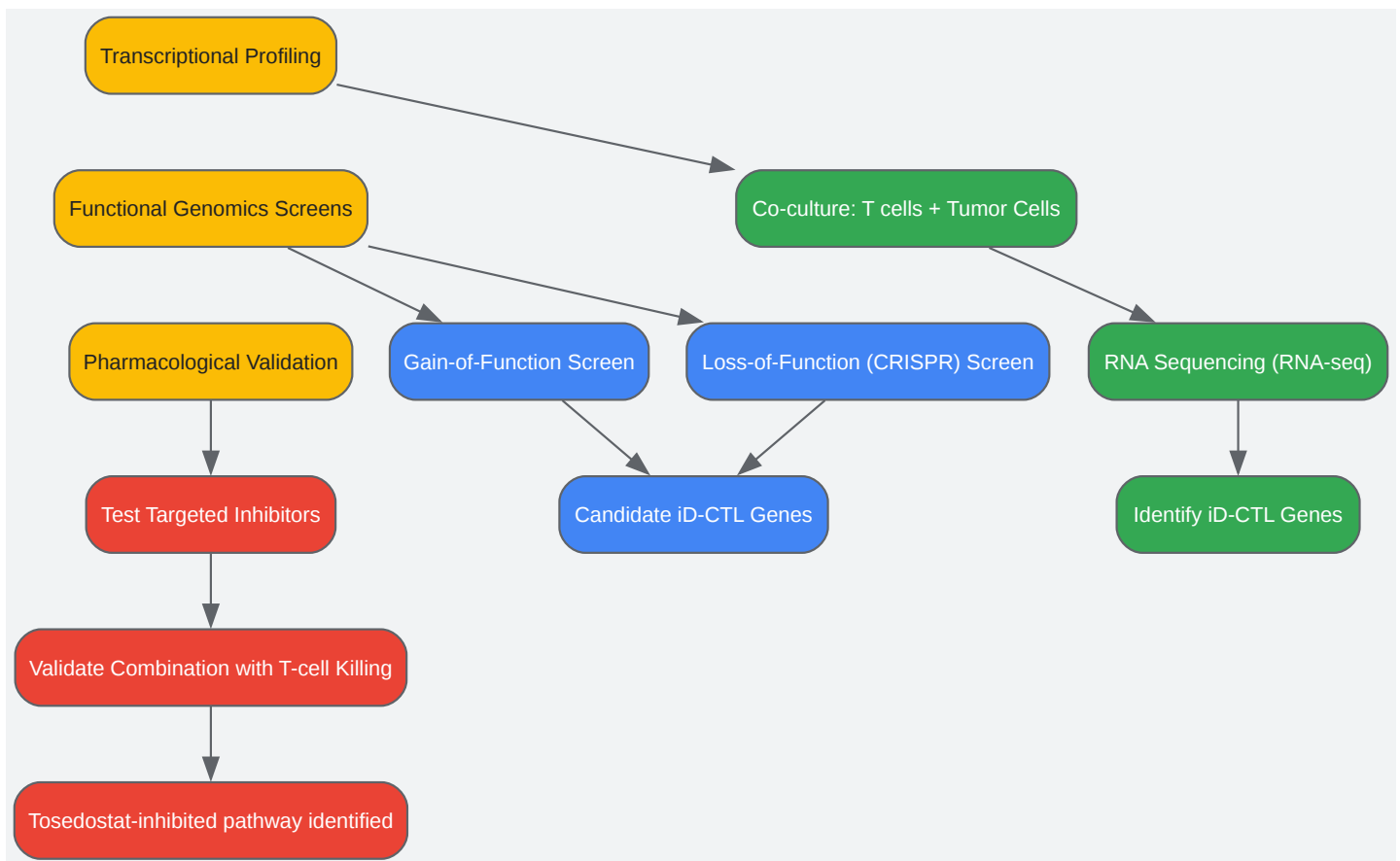
## Mechanism of Action and Experimental Workflow

To further aid understanding, the following diagrams illustrate **Tosedostat**'s mechanism of action and the conceptual workflow from a related systems biology study that identified genes disfavoring T cell immunity, a category which includes pathways inhibited by **Tosedostat** [5].



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*Diagram 1: Mechanism of Action of **Tosedostat**. **Tosedostat** inhibits aminopeptidases, disrupting protein recycling and leading to amino acid deprivation. This triggers a stress response (AADR) that reduces protein synthesis and inhibits mTOR signaling, ultimately inducing apoptosis (cell death) in cancer cells [6] [7].*



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Diagram 2: Workflow for Identifying Genes Disfavoring T-cell Immunity. This systems biology approach involved profiling genes upregulated in cancer cells under T-cell pressure, followed by functional screens to identify genes that protect tumors (iD-CTL genes). Pharmacological inhibition of these pathways, including one suppressed by **Tosedostat**, was then validated as a strategy to sensitize tumors to T-cell killing [5].

## Key Conclusions for Drug Development Professionals

The integrated data from these trials suggests several critical points for future development:

- **Efficacy Context: Tosedostat** demonstrates biological activity in AML, achieving response rates of 53% in one Phase II combination study [3]. However, this activity **did not translate into a survival**

**advantage** in larger, randomized controlled trials when added to standard therapies (LDAC or intensive chemotherapy) [1] [2].

- **Safety Profile:** The consistent signal of increased toxicity, particularly **infectious complications and atrial fibrillation**, when combined with chemotherapy is a major consideration for clinical development and risk-benefit assessment [2].
- **Future Directions:** Basic science research indicates that **Tosedostat**-inhibited pathways are among those that help cancer cells evade immune attack [5]. This suggests a potential strategic pivot: rather than combining with chemotherapy, **Tosedostat** might be more effectively evaluated in combination with **immunotherapies**, such as adoptive T-cell therapies.

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To cite this document: Smolecule. [Clinical Trial Outcomes for Tosedostat in AML]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548190#tosedostat-li-1-trial-outcomes>]

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